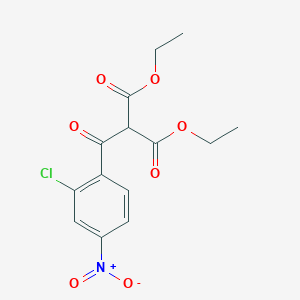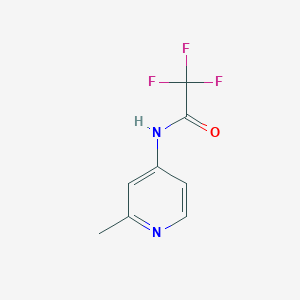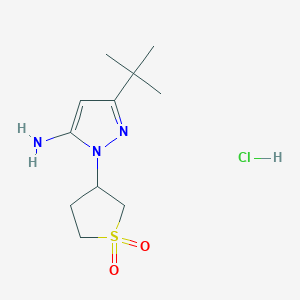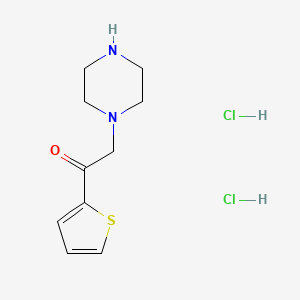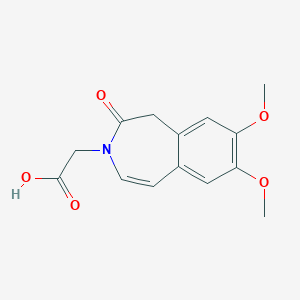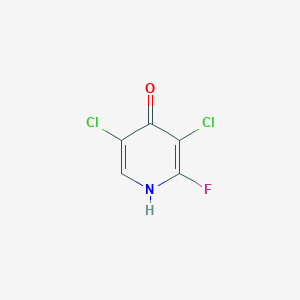![molecular formula C14H10ClF3N2O3 B1459279 Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1823182-25-7](/img/structure/B1459279.png)
Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate
描述
Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate is a useful research compound. Its molecular formula is C14H10ClF3N2O3 and its molecular weight is 346.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Field : Organic Chemistry
- Application : Cycloalkanes are a type of organic compound found in nature that contain rings of carbon atoms . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
- Method : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
- Results : Cycloalkanes form a homologous series similar to the unbranched alkanes .
- Field : Organic Synthesis
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
- Field : Organic Chemistry
- Application : Methyl chlorooxoacetate is a reactant involved in various reactions such as regioselective synthesis of fused coumarins, cyclization to form substituted isoxazoles and heterocycles, intramolecular Wittig reactions, silyl enol ether acylation, and iron-mediated cleavage of C-C bonds .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but could include the formation of various organic compounds .
- Field : Agrochemicals and Pharmaceuticals
- Application : The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would also depend on the specific synthesis, but could include the formation of various agrochemicals and pharmaceuticals .
Cycloalkanes
Protodeboronation of Pinacol Boronic Esters
Methyl Chlorooxoacetate
Functionalized 1-Methyl-3/5-Trifluoromethyl Pyrazole Derivatives
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The correct name for the molecule is 4-Bromo-1,2-dimethylcyclohexane .
- Field : Organic Synthesis
- Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Naming Cycloalkanes
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The correct name for the molecule is 4-Bromo-1,2-dimethylcyclohexane .
- Field : Organic Synthesis
- Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Naming Cycloalkanes
Catalytic Protodeboronation of Pinacol Boronic Esters
属性
IUPAC Name |
methyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-20-6-7(3-9(12(20)21)13(22)23-2)11-10(15)4-8(5-19-11)14(16,17)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZMJKEGRCIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



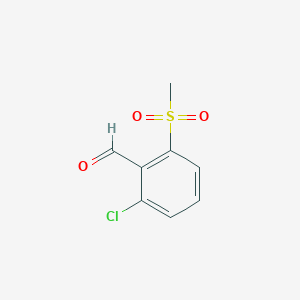
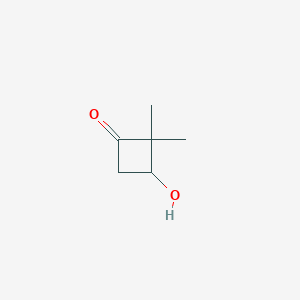
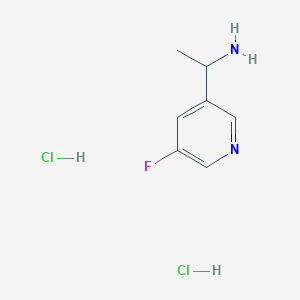
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
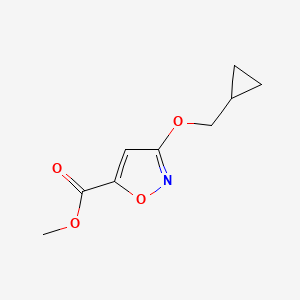
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

